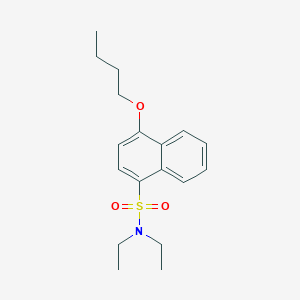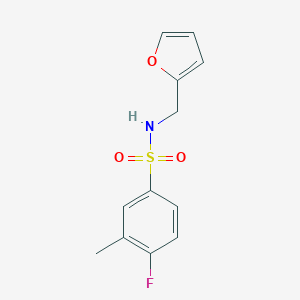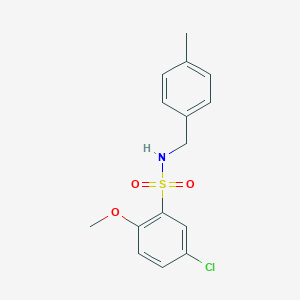
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine, also known as PMSF, is a commonly used serine protease inhibitor in biochemical research. It is a small molecule that irreversibly inhibits the activity of serine proteases by reacting with the active site serine residue. The compound has been widely used in various fields of research, including biochemistry, molecular biology, and pharmacology.
Mechanism of Action
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine irreversibly inhibits serine proteases by reacting with the active site serine residue. The compound forms a covalent bond with the serine residue, which prevents the protease from cleaving its substrate. The inhibition is irreversible because the covalent bond cannot be broken by the protease. 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is a specific inhibitor of serine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine has been shown to inhibit phospholipase A2 and to have antiviral activity against herpes simplex virus. 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the major advantages of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is its specificity for serine proteases. This allows researchers to selectively inhibit these enzymes without affecting other classes of proteases. 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is also a reversible inhibitor, which allows researchers to control the extent of inhibition. However, 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine has some limitations as well. It is a relatively weak inhibitor and may not completely inhibit all serine proteases. In addition, 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is not effective against all serine proteases and may not be suitable for all experiments.
Future Directions
There are several future directions for research involving 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine. One area of research is the development of more potent and selective serine protease inhibitors. Another area of research is the identification of new serine proteases and their physiological roles. 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine may also have potential therapeutic applications, particularly in the treatment of cancer and viral infections. Finally, the use of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine in combination with other inhibitors may provide new insights into the regulation of protease activity in various biological processes.
Synthesis Methods
The synthesis of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine involves the reaction of 4-methylpiperazine with 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine.
Scientific Research Applications
1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is widely used in biochemical research as a serine protease inhibitor. It is commonly used to inhibit proteases such as trypsin, chymotrypsin, and thrombin. 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is also used in the purification of proteins to prevent proteolytic degradation during the purification process. In addition, 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-4-methyl-piperazine is used in the study of protein-protein interactions and in the identification of proteases involved in various biological processes.
properties
Molecular Formula |
C16H26N2O3S |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C16H26N2O3S/c1-12(2)14-11-16(15(21-5)10-13(14)3)22(19,20)18-8-6-17(4)7-9-18/h10-12H,6-9H2,1-5H3 |
InChI Key |
NAUILPVDRCGUNI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(4-Ethoxy-5-isopropyl-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275370.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B275372.png)

![4-({5-[(2,6-Dimethyl-4-morpholinyl)sulfonyl]-1-naphthyl}sulfonyl)-2,6-dimethylmorpholine](/img/structure/B275384.png)




![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)

![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)

